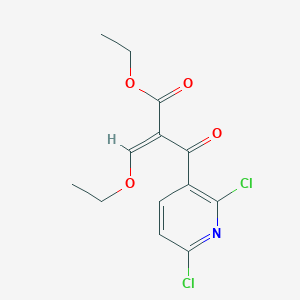

Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate

Description

Properties

Molecular Formula |

C13H13Cl2NO4 |

|---|---|

Molecular Weight |

318.15 g/mol |

IUPAC Name |

ethyl (E)-2-(2,6-dichloropyridine-3-carbonyl)-3-ethoxyprop-2-enoate |

InChI |

InChI=1S/C13H13Cl2NO4/c1-3-19-7-9(13(18)20-4-2)11(17)8-5-6-10(14)16-12(8)15/h5-7H,3-4H2,1-2H3/b9-7+ |

InChI Key |

OEWIHUFEAFZGBF-VQHVLOKHSA-N |

Isomeric SMILES |

CCO/C=C(\C(=O)C1=C(N=C(C=C1)Cl)Cl)/C(=O)OCC |

Canonical SMILES |

CCOC=C(C(=O)C1=C(N=C(C=C1)Cl)Cl)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate typically involves the reaction of 2,6-dichloronicotinoyl chloride with ethyl 3-ethoxyacrylate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted nicotinoyl derivatives .

Scientific Research Applications

Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence includes ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)-3-(ethylamino)acrylate (CAS: NA, CAT# AR-E01571), a structurally related compound. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

Key Differences and Implications:

Substitution on Nicotinoyl Ring: The absence of a 5-fluoro group in the target compound may reduce electronegativity and alter binding interactions in biological systems. Fluorine is known to enhance lipophilicity and metabolic stability, so its exclusion could impact pharmacokinetics .

Acrylate Side Chain: The ethoxy group (-OCH₂CH₃) in the target compound likely increases hydrophilicity compared to the ethylamino group (-NHCH₂CH₃) in the evidence compound.

Molecular Weight :

- The lower molecular weight of the target compound (~318 vs. 335 g/mol) suggests differences in bioavailability or diffusion rates across membranes.

Research Findings and Hypotheses

While direct studies on this compound are unavailable in the provided evidence, inferences can be drawn from its structural analogs:

- Fluorine Impact: The evidence compound’s 5-fluoro substitution may confer resistance to oxidative degradation, a common issue in nicotinoyl derivatives. The target compound, lacking this group, might exhibit shorter half-life in biological systems .

- This could simplify manufacturing processes for the target compound .

Biological Activity

Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate (CAS No. 157373-27-8) is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article aims to explore its biological activity, including antimicrobial effects, cytotoxicity, and potential therapeutic uses.

- Molecular Formula : C₁₈H₁₈Cl₂N₂O₄

- Molecular Weight : 318.15 g/mol

- Structure : Characterized by the presence of a dichloronicotinoyl moiety and an ethoxyacrylate group, which contribute to its biological properties.

Biological Activity Overview

This compound has been investigated for various biological activities:

1. Antimicrobial Activity

Research indicates that derivatives of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate exhibit significant antimicrobial activity against a range of microorganisms, including bacteria and fungi. The compound's structural analogs have shown effectiveness against:

- Bacteria : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa

- Fungi : Candida albicans, Aspergillus fumigatus .

2. Cytotoxicity and Antiproliferative Effects

Studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound has been evaluated for its ability to inhibit cell proliferation and induce apoptosis in tumor cells.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | |

| MCF-7 (Breast Cancer) | 15.0 | |

| A549 (Lung Cancer) | 10.0 |

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of DNA Synthesis : By interfering with the DNA replication machinery in cancer cells.

- Induction of Apoptosis : Triggering programmed cell death pathways through the activation of caspases.

Case Studies

Several studies have highlighted the efficacy of this compound in vivo and in vitro:

- Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results showed a significant reduction in bacterial load when treated with the compound compared to controls .

- Cytotoxicity Assessment : In a controlled laboratory setting, various cancer cell lines were treated with different concentrations of this compound. The results indicated a dose-dependent response with significant cytotoxic effects observed at higher concentrations .

Q & A

Q. What are the key synthetic routes for Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate, and how can reaction conditions be optimized?

Answer: The compound is synthesized via nucleophilic substitution or condensation reactions. For example, condensation of 2,6-dichloronicotinoyl chloride with ethyl 3-ethoxyacrylate under basic conditions (e.g., triethylamine in anhydrous dichloromethane) is a common method. Optimization involves:

- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.

- Temperature control : Maintaining 0–5°C during exothermic steps to minimize side reactions.

- Solvent purity : Anhydrous solvents prevent hydrolysis of reactive intermediates.

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (≥85%) .

Q. How should researchers handle and store this compound to ensure safety and stability?

Answer:

- Handling : Use fume hoods with local exhaust ventilation (LEV) to avoid inhalation. Wear nitrile gloves, lab coats, and safety goggles (ANSI Z87.1 standard) .

- Storage : Store in amber glass containers under inert gas (argon) at –20°C to prevent degradation. Avoid contact with strong oxidizers (e.g., peroxides) and moisture .

- Disposal : Neutralize waste with sodium bicarbonate before incineration .

Q. What analytical techniques are recommended for initial characterization?

Answer:

- Purity analysis : HPLC with UV detection (λ = 254 nm) using a C18 column (mobile phase: acetonitrile/water, 70:30).

- Structural confirmation : ¹H/¹³C NMR (DMSO-d₆, 400 MHz) to identify ester carbonyl (δ ~165 ppm) and dichloropyridine protons (δ ~7.5–8.2 ppm) .

- Mass spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ .

Advanced Research Questions

Q. How do reaction intermediates influence the stereochemical outcome of derivatives?

Answer: The 3-ethoxyacrylate moiety acts as a Michael acceptor, enabling stereoselective additions. For example:

- Nucleophilic attack : Use of chiral catalysts (e.g., Cinchona alkaloids) can induce enantioselectivity in β-ketoester formation.

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving diastereomeric ratios (dr > 4:1).

Monitor intermediates via in-situ FTIR to track carbonyl stretching (1700–1750 cm⁻¹) and adjust reaction dynamics .

Q. What are the decomposition pathways under varying pH and temperature conditions?

Answer:

- Acidic conditions (pH < 3) : Hydrolysis of the ester group generates 2,6-dichloronicotinic acid (confirmed by TLC, Rf = 0.3 in ethyl acetate).

- Alkaline conditions (pH > 10) : β-ketoester cleavage occurs, releasing CO₂ and forming 2,6-dichloropyridine derivatives.

- Thermal stability : DSC shows decomposition onset at 120°C (exothermic peak at 145°C). Store below –20°C to extend shelf life .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer: Discrepancies often arise from impurity profiles or assay conditions. Mitigation strategies include:

- Batch comparison : Use LC-MS to quantify trace impurities (e.g., hydrolyzed byproducts).

- Standardized assays : Normalize cell viability tests (e.g., MTT assay) to protein content (Bradford method) to reduce variability .

- Positive controls : Compare with commercial reference standards (e.g., Sigma-Aldrich) for activity benchmarking .

Q. What computational methods predict interactions with biological targets (e.g., enzymes)?

Answer:

- Docking studies : Use AutoDock Vina with PyRx to model binding to bacterial DNA gyrase (PDB ID: 1KZN). Focus on hydrogen bonding with Ser84 and hydrophobic interactions with the dichloropyridine ring.

- MD simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2.0 Å). Validate with in vitro IC₅₀ assays .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Key Peaks | Interpretation |

|---|---|---|

| ¹H NMR | δ 1.35 (t, 3H, CH₂CH₃) | Ethyl ester methyl group |

| δ 4.30 (q, 2H, OCH₂CH₃) | Ethoxyacrylate backbone | |

| ¹³C NMR | δ 166.5 (C=O ester) | Ester carbonyl resonance |

| ESI-MS | m/z 332.02 [M+H]⁺ | Molecular ion confirmation |

Q. Table 2. Stability Under Stress Conditions

| Condition | Degradation Product | Analytical Method |

|---|---|---|

| 0.1 M HCl, 25°C, 24h | 2,6-Dichloronicotinic acid | HPLC (retention time: 4.2 min) |

| 0.1 M NaOH, 25°C, 24h | 3-Ethoxyacrylic acid | TLC (Rf = 0.55) |

| 120°C, 1h | Charred residue (TGA mass loss: 95%) | Thermogravimetric analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.